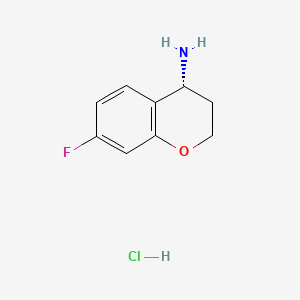

(R)-7-fluorochroman-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

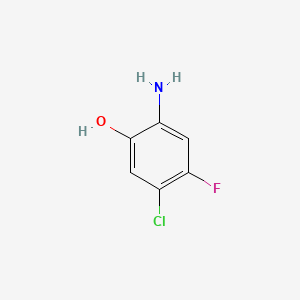

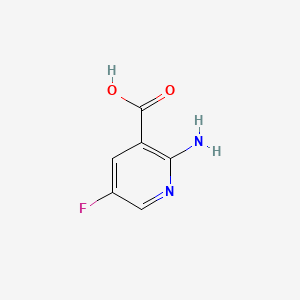

“7-Fluorochroman-4-amine” suggests a chroman (a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring) that has an amine (-NH2) group at the 4th position and a fluorine atom at the 7th position . The “®” indicates that this compound is a specific enantiomer, meaning it’s one of two stereoisomers that are mirror images of each other .

Molecular Structure Analysis

The molecular structure would be based on the chroman backbone, with the amine and fluorine substituents. Tools like ChemSpider can be used to draw and analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the fluorine and amine groups. Fluorine atoms are highly electronegative and can influence the reactivity and properties of the molecule . The amine group could potentially participate in various reactions, such as those involving the formation or breaking of nitrogen-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect the compound’s polarity, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Analytical Techniques for Pharmaceutical Amines The application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in spectrophotometry and spectrofluorimetry techniques offers insights into the analysis of pharmaceuticals containing amine groups. This method has been utilized for the precise determination of drugs in pharmaceutical and real samples, suggesting potential relevance in studying compounds like (R)-7-fluorochroman-4-amine hydrochloride (Elbashir, Suliman, & Aboul‐Enein, 2011).

Amine-Reactive Fluorescent Labeling The use of amine-reactive activated esters of meso-carboxyBODIPY for the fluorescent labeling of amines, amino acids, and proteins highlights a key application in biochemistry and molecular biology. The significant changes in emission maxima and intensity upon amide bond formation with amines demonstrate the utility of such compounds in fluorogenic detection and labeling, which could be applied to (R)-7-fluorochroman-4-amine hydrochloride derivatives (Jeon et al., 2020).

Fluorogenic Chemosensors for Hydrogen Sulfide Detection The development of chromogenic and fluorogenic sensors for hydrogen sulfide detection, employing mechanisms such as reduction and bond cleavage reactions, could be adapted for compounds like (R)-7-fluorochroman-4-amine hydrochloride. These sensors provide a basis for designing highly selective probes for various applications, including environmental monitoring and biological research (Li, Yin, & Huo, 2015).

High-Performance Liquid Chromatography (HPLC) Applications The derivatization of amines and amino acids with 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for high-performance liquid chromatography analysis underscores the role of such techniques in the detailed study of compounds containing amine functionalities. This approach is pertinent for analyzing the behavior and properties of (R)-7-fluorochroman-4-amine hydrochloride in various matrices (Aboul-Enein, Elbashir, & Suliman, 2011).

Eigenschaften

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721446 |

Source

|

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7-fluorochroman-4-amine hydrochloride | |

CAS RN |

1266230-22-1 |

Source

|

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

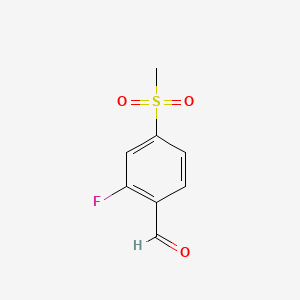

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)